7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid
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Overview
Description
6-({1-[4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({1-[4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be synthesized through standard organic synthesis techniques, such as the oxidation of a hexanol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The thiazole and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
6-({1-[4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Biological Studies: Its ability to interact with various biological pathways makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-({1-[4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug that also contains a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Ixabepilone: A chemotherapeutic agent with a similar structural motif.
Uniqueness
6-({1-[4-hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid is unique due to its combination of a thiazole ring, pyrrolidine ring, and hexanoic acid moiety, which provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C29H40N4O6S |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H40N4O6S/c1-18-25(40-17-31-18)20-12-10-19(11-13-20)15-30-27(38)22-14-21(34)16-33(22)28(39)26(29(2,3)4)32-23(35)8-6-5-7-9-24(36)37/h10-13,17,21-22,26,34H,5-9,14-16H2,1-4H3,(H,30,38)(H,32,35)(H,36,37) |
InChI Key |
LYAMSRXTXVKKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O |
Origin of Product |
United States |
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